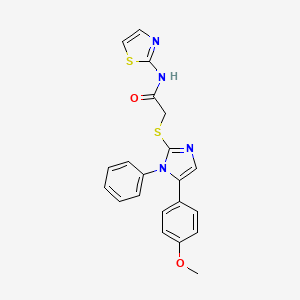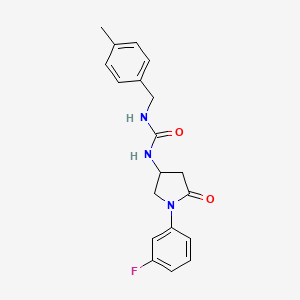![molecular formula C17H15FN2O2S2 B2664147 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 896350-18-8](/img/structure/B2664147.png)
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a chemical compound with potential applications in scientific research. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in various fields of research. In
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Derivatives of compounds bearing similarities to "3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide" have been explored for their antioxidant and anticancer activities. Novel derivatives bearing various functional groups have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. These compounds have been tested against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives showing potent cytotoxicity against these cancer types (Tumosienė et al., 2020).
Antimicrobial Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. Research into derivatives of 3-fluoro-4-phenyl compounds has shown high activity against Mycobacterium smegmatis, indicating potential for treating bacterial infections (Yolal et al., 2012). Another study focusing on novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide has highlighted significant antibacterial and antifungal activities, showing promise for such compounds as antimicrobial agents (Helal et al., 2013).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-13-3-2-4-14-16(13)20-17(24-14)19-15(21)9-10-23-12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKTVUEHNGDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2664064.png)
![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)
![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)




![1-[5-(2,2,2-Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B2664075.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664081.png)
![6-ethyl 3-methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664085.png)

![2-[(1-Hydroxybutan-2-yl)amino]propanoic acid](/img/structure/B2664087.png)